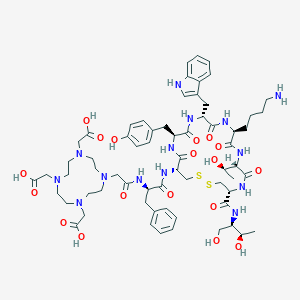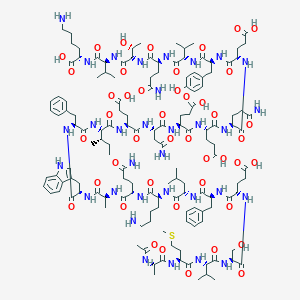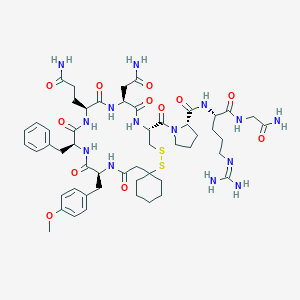
Mertiatide
Overview
Description
Mertiatide, also known as Technetium-99m this compound, is a radiopharmaceutical compound used primarily in nuclear medicine for renal imaging. It is a diagnostic agent that helps in the visualization of kidney function and structure. This compound is reconstituted with sodium pertechnetate to form Technetium-99m this compound, which is then administered intravenously for imaging purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Technetium-99m mertiatide involves the reconstitution of betiatide with sodium pertechnetate. The process typically includes the following steps:
Reconstitution: Betiatide is reconstituted with sterile sodium pertechnetate (Technetium-99m) injection.
Heating: The mixture is heated in a boiling water bath for approximately 10 minutes to ensure proper radiolabeling.
Quality Control: The radiochemical purity is determined using chromatography techniques
Industrial Production Methods: Technetium-99m this compound is produced using a kit that contains lyophilized betiatide. The kit is designed for easy reconstitution with sodium pertechnetate, making it suitable for clinical settings. The preparation must be used within six hours of reconstitution and is stored between 15 to 25°C, protected from light .
Chemical Reactions Analysis
Types of Reactions: Mertiatide primarily undergoes complexation reactions with Technetium-99m. The key reactions include:
Complexation: Formation of Technetium-99m this compound through the reaction of betiatide with sodium pertechnetate.
Radiolabeling: The radiolabeling process involves the reduction of Technetium-99m and its subsequent binding to the betiatide ligand.
Common Reagents and Conditions:
Reagents: Sodium pertechnetate, betiatide, hydrochloric acid, sodium chloride.
Conditions: Boiling water bath for 10 minutes, followed by quality control using chromatography.
Major Products:
Technetium-99m this compound: The primary product used for renal imaging.
Radiochemical Impurities: Minor impurities such as free pertechnetate and colloidal technetium.
Scientific Research Applications
Mertiatide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeling agent for studying renal function and structure.
Biology: Helps in understanding kidney physiology and pathology through imaging techniques.
Medicine: Widely used in nuclear medicine for diagnosing congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and calculi
Industry: Utilized in the production of diagnostic kits for renal imaging.
Mechanism of Action
Following intravenous administration, Technetium-99m mertiatide is rapidly cleared from the blood and excreted by the kidneys. The compound binds to renal tubular cells, allowing for detailed imaging of renal function and structure. The primary molecular target is the renal tubular cells, and the pathway involves the excretion of the radiolabeled compound through the urinary tract .
Comparison with Similar Compounds
Technetium-99m diethylenetriaminepentaacetate (DTPA): Another radiopharmaceutical used for renal imaging.
Technetium-99m dimercaptosuccinic acid (DMSA): Used for static renal imaging and assessing renal cortical function.
Uniqueness of this compound: this compound is unique due to its high renal clearance and rapid excretion, making it ideal for dynamic renal imaging. It provides detailed information on renal function and structure, which is crucial for diagnosing various renal conditions .
Properties
CAS No. |
66516-09-4 |
|---|---|
Molecular Formula |
C8H13N3O5S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16) |
InChI Key |
RXACEEPNTRHYBQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
Key on ui application |
MAG 3 that are used in medicine as sources of radiation for radiotherapy and for diagnostic purposes. They have numerous uses in research and industry. |
boiling_point |
792.3ºC at 760 mmHg |
melting_point |
N/A |
Key on ui other cas no. |
66516-09-4 |
sequence |
deamino-Ncy-Gly-Gly-Gly-OH |
source |
Synthetic |
storage |
-20°C |
Synonyms |
99m Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99mTc MAG3 99mTc Mercaptoacetyltriglycine 99mTc-MAG3 99mTc-Mercaptoacetyltriglycine MAG3, TechneScan Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99m Tc 99m Mertiatide TechneScan MAG3 Technetium 99m MAG3 Technetium 99m Mercaptoacetylglycyl glycyl glycine Technetium 99m Mercaptoacetylglycyl-glycyl-glycine Technetium 99m Mercaptoacetylglycylglycylglycine Technetium 99m Mercaptoacetyltriglycine Technetium Tc 99m Mertiatide Technetium-99m-MAG3 Technetium-99m-Mercaptoacetylglycylglycylglycine Technetium-99m-Mercaptoacetyltriglycine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)







